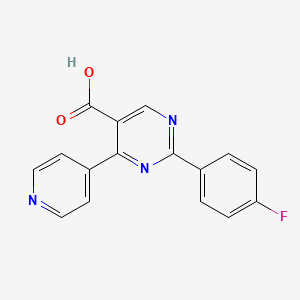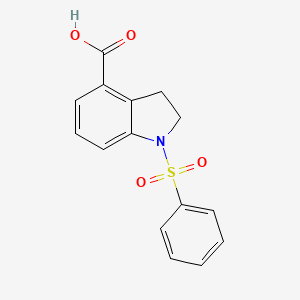
1-ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with an ethyl group at the 1-position, a methoxyphenyl group at the 4-position, and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials might include ethylamine and a suitable 1,4-dicarbonyl compound.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of the pyrrole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions: 1-Ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Products may include ketones or aldehydes.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products will vary depending on the substituent introduced.
科学的研究の応用
1-Ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
1-Ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-Methyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid: Substitution of the ethyl group with a methyl group can alter its physical and chemical properties.
4-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: Absence of the ethyl group may influence its solubility and interaction with other molecules.
Uniqueness: 1-Ethyl-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the ethyl and methoxyphenyl groups can influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-ethyl-4-(4-methoxyphenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15-9-11(8-13(15)14(16)17)10-4-6-12(18-2)7-5-10/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWJYAXBMTJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(aminomethyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B7983118.png)
![7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7983124.png)
![8-(4-Methylphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B7983129.png)

![2-{6-Ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid](/img/structure/B7983139.png)
![8-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B7983146.png)
![5-(4-Fluorobenzyl)-2-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B7983153.png)
![2-[2-isopropyl-7-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetic acid](/img/structure/B7983161.png)



![7-Piperazino[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B7983218.png)

![1-[(2-Fluorophenyl)sulfonyl]-6-indolinecarboxylic acid](/img/structure/B7983225.png)
